2,6-Dimethoxy-1-acetylmethylhydroquinone
Description
General to Hydroquinone (B1673460) Derivatives in Chemical Biology
Hydroquinone and its derivatives are a significant class of aromatic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl groups. In the field of chemical biology, these compounds are recognized for their diverse and potent biological activities. mdpi.com The reactivity of the hydroquinone scaffold, particularly its ability to undergo oxidation to form quinones, is central to its biological functions. mdpi.com This redox cycling capacity allows hydroquinone derivatives to participate in various biological processes, including acting as antioxidants. mdpi.com They are found in a variety of natural sources and have been the subject of extensive research for their potential therapeutic applications.
Overview of 2,6-Dimethoxy-1-acetylmethylhydroquinone: Research Context and Potential Significance
A thorough review of scientific databases and chemical literature reveals no specific records or studies pertaining to a compound named “this compound.” This suggests that this particular chemical structure may not have been synthesized or, if it has, it has not been reported in publicly accessible scientific literature. The name itself presents some ambiguity in terms of standard chemical nomenclature, as "acetylmethyl" is not a standard IUPAC substituent name. This could imply a variety of potential structures, further complicating a literature search.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Given the absence of "this compound" in the scientific literature, the current research landscape for this specific compound is nonexistent. Consequently, there are complete knowledge gaps regarding its synthesis, chemical properties, biological activity, and potential applications. Research has been conducted on structurally related compounds such as 2,6-dimethoxyhydroquinone and 2,6-dimethoxy-1,4-benzoquinone (B191094), which are known to possess various biological activities. However, the introduction of an "acetylmethyl" group would significantly alter the molecule's properties, and thus, no direct inferences can be made about the activity of the requested compound.
Objectives and Scope of the Academic Research Outline
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Detailed Research Findings
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Data Tables
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Based on a comprehensive review of scientific literature, the chemical compound “this compound” is not described in the available search results. The provided name does not correspond to a readily identifiable, standard chemical structure, and no synthesis methodologies or chemical transformation data for a compound with this specific nomenclature could be located.
The search results consistently refer to related but distinct compounds, primarily 2,6-Dimethoxyhydroquinone and its oxidized form, 2,6-Dimethoxy-1,4-benzoquinone . Information regarding the synthesis, reactivity, and properties of these compounds is available but falls outside the strict scope of the requested subject, "this compound."
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Structure
3D Structure
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(1,4-dihydroxy-2,6-dimethoxycyclohexa-2,4-dien-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,9,13-14H,6H2,1-3H3 |
InChI Key |
QWZDPMUDJDEJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(C=C(C=C1OC)O)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxy 1 Acetylmethylhydroquinone
Chemical Reactivity and Derivatization Strategies for 2,6-Dimethoxy-1-acetylmethylhydroquinone
Acetylation and Other Esterification Reactions for Structural Modification
Esterification, particularly acetylation, of the hydroxyl groups in hydroquinone (B1673460) derivatives is a fundamental strategy for structural modification. This process can alter the compound's physicochemical properties, such as polarity and stability. The acetylation of hydroquinones is typically achieved through reaction with an acylating agent like acetic anhydride (B1165640), often in the presence of a catalyst.
One common method for the diacetylation of hydroquinone involves using acetic anhydride with a strong acid catalyst, such as sulfuric acid. This reaction is generally rapid and proceeds with high efficiency. scribd.comorgsyn.org The process results in the formation of ester linkages at the phenolic oxygen atoms. scribd.com While specific studies on this compound are not detailed, analogous reactions with substituted hydroquinones provide a well-established precedent for this transformation. scribd.comresearchgate.net The reaction conditions can be optimized to favor mono- or di-esterification, providing a route to a range of structurally diverse molecules.
Esterification can also be carried out using various other carboxylic acids and their derivatives, leading to a wide array of esters. organic-chemistry.orgnih.gov These reactions can be catalyzed by acids (Fischer esterification) or by coupling agents. organic-chemistry.org The choice of esterification method often depends on the desired ester and the sensitivity of the starting material. nih.gov For instance, milder conditions might be necessary to prevent unwanted side reactions on the acetylmethyl side chain of the target compound.
Table 1: Representative Conditions for Acetylation of Hydroquinone
| Reactant | Acylating Agent | Catalyst | Reaction Time | Yield (%) | Reference |
|---|
This table presents data for the acetylation of the parent hydroquinone compound as a model for the reactivity of substituted derivatives like this compound.
Exploration of Novel Synthetic Pathways for Analogues
The synthesis of analogues of this compound is crucial for structure-activity relationship studies and the development of new chemical entities. This involves the synthesis of related 2,6-dimethoxyphenol (B48157) derivatives, strategies for creating various acyl derivatives, and the use of related ligands in supramolecular chemistry.
2,6-Dimethoxyphenol is a key structural motif and a precursor for many more complex derivatives. google.com A common synthetic route to this compound involves the etherification of pyrogallol. A method utilizing a microreactor for the reaction of pyrogallic acid with dimethyl carbonate has been reported to produce 2,6-dimethoxyphenol in high yield and purity. google.com This continuous flow process offers advantages in terms of control and scalability. google.com Another approach involves the demethylation and decarboxylation of 3,4,5-trimethoxybenzaldehyde (B134019) using potash in ethylene (B1197577) glycol, yielding 2,6-dimethoxyphenol. prepchem.com The development of efficient syntheses for such phenol (B47542) derivatives is fundamental for accessing a broader range of structurally related compounds. nih.gov
Table 2: Synthesis of 2,6-Dimethoxyphenol
| Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrogallic Acid | Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | 135 | 91 | 99 | google.com |
The introduction of different acyl groups onto the aromatic ring or as ester modifications is a key strategy for creating diverse analogues. Traditional methods like the Friedel-Crafts acylation can be employed, though they may present challenges with regioselectivity in highly substituted systems. For structures with similar 2,6-dimethoxy substitution patterns, such as 2,6-dimethoxyanthracene, acylation has been successfully achieved using acetyl chloride. rsc.org
More modern approaches include photochemical acylation. For instance, the photoacylation of 1,4-quinones with aldehydes provides a direct route to acylated 1,4-hydroquinones. mdpi.com This method, often conducted under continuous-flow conditions, can be coupled with an in-line oxidation step to yield acylated quinones. mdpi.com Such strategies could be adapted for the synthesis of novel acyl derivatives of the hydroquinone core.
The 2,6-dimethoxyphenyl group has been identified as a valuable component in the design of ligands for supramolecular chemistry. acs.org Specifically, when incorporated into terpyridine-based ligands, the 2,6-dimethoxy substituents can facilitate predesigned complementary complexation. acs.org These groups can provide ancillary ion-dipole interactions during the coordination process and contribute to π-stacking stabilization in the resulting heteroleptic complexes. acs.org
This high-fidelity self-recognition has been exploited for the quantitative self-assembly of complex multicomponent structures, such as metallo-supramolecular triangles and hexagons with metal ions like cadmium(II). acs.orgresearchgate.net The predictable and controlled nature of this metal-directed self-assembly opens up possibilities for constructing sophisticated nanoarchitectures. rsc.orgresearchgate.net The principles demonstrated with these related ligands suggest that derivatives of this compound could also be functionalized to act as building blocks in coordination-driven self-assembly. acs.org
Based on a comprehensive review of scientific databases and scholarly articles, there is no specific spectroscopic data available for a compound named “this compound.” The name itself appears to be non-standard in chemical literature, which has resulted in a lack of published research corresponding to this exact structure.
Therefore, it is not possible to provide the requested article with detailed, scientifically accurate spectroscopic characterization, including NMR and vibrational spectroscopy data, as no verifiable information for this specific compound could be located.
To fulfill a request of this nature, published and verifiable data from reputable scientific sources is essential. Without such data, generating an article would lead to inaccuracies and fabrication of scientific information. It is recommended to verify the compound's name and structure, as it may be known under a different, standard nomenclature or it may be a novel compound without published analytical data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is a critical tool for the precise determination of molecular weight and the structural analysis of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For a related compound, 2,6-dimethoxyhydroquinone, the exact mass is reported as 170.05800 u. chemsrc.com This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, confirming the identity of the target analyte with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. In a typical MS/MS experiment, precursor ions are selected and then fragmented through collision-induced dissociation. The resulting product ions are then analyzed to elucidate the molecule's structure and fragmentation pathways. nih.gov This technique is essential for distinguishing between isomers and identifying the connectivity of atoms within a molecule. nih.govnih.gov For complex molecules, MS/MS provides a detailed fingerprint based on its fragmentation pattern. nih.gov
Applications in Reaction Monitoring and Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a vital tool for monitoring the progress of chemical reactions and identifying metabolites in biological systems. nih.govnih.gov For instance, the formation of 2,6-dimethoxy-1,4-benzoquinone (B191094), a related quinone, has been monitored in reactions involving the sympathomimetic drug dimethophrine and sodium nitrite (B80452) under acidic conditions. nih.gov This demonstrates the utility of MS in tracking the appearance of products and byproducts over time. nih.gov Similarly, identifying metabolites is crucial in understanding the biotransformation of a compound within an organism. mdpi.com
Chromatographic Separation Methods
Chromatography is used to separate, identify, and quantify the components of a mixture. For a compound like this compound, both gas and liquid chromatography techniques are applicable, often coupled with mass spectrometry for enhanced detection and identification. nih.gov
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. escholarship.orgrsc.org It is widely applied for metabolite profiling in various organisms. nih.gov When coupled with a mass spectrometer, GC-MS combines the separation power of GC with the detection capabilities of MS, making it a robust method for identifying individual components in complex mixtures. escholarship.orgrsc.orgresearchgate.netimpactfactor.org The mass spectrometer records the fragmentation pattern of each separated component, which can be compared against spectral libraries for positive identification. impactfactor.org
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile or thermally unstable compounds. koreascience.krresearchgate.net Different types of HPLC columns and mobile phases can be used to achieve effective separation. For instance, reverse-phase (RP) HPLC methods are commonly employed for the analysis of related hydroquinone and phenol compounds. sielc.com A study on 2,6-dimethoxy-1,4-benzoquinone utilized a TSK-gel ODS-80Ts column with a mobile phase consisting of methanol (B129727) and 5% acetic acid in water. koreascience.krresearchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for analyzing complex samples, enabling the detection and identification of compounds even at low concentrations. nih.govnih.gov
Interactive Data Table: Analytical Techniques for Hydroquinone Derivatives
| Analytical Technique | Application | Key Information Provided |
|---|---|---|
| HRMS | Accurate Mass Determination | Elemental Composition, Molecular Formula |
| MS/MS | Structural Elucidation | Fragmentation Pathways, Isomer Differentiation |
| GC-MS | Separation & Identification | Component Identification, Purity Analysis |
| HPLC | Separation & Quantification | Purity, Concentration of Non-volatile Compounds |
| LC-MS | High-Sensitivity Analysis | Reaction Monitoring, Metabolite Identification |
Spectroscopic Characterization and Advanced Analytical Techniques
Advanced Chromatographic and Hyphenated Techniques
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily attributed to the use of stationary phase particles with smaller diameters (typically sub-2 µm), which necessitates instrumentation capable of handling higher operating pressures. The enhanced separation efficiency of UPLC makes it a powerful tool for the analysis of complex mixtures and the quantification of individual components, such as 2,6-Dimethoxy-1-acetylmethylhydroquinone.
The core advantage of UPLC lies in its ability to provide sharper and narrower peaks, leading to improved resolution between closely eluting compounds. This is particularly beneficial when analyzing samples containing isomers or structurally similar compounds, which can be challenging to separate using traditional HPLC methods. The increased peak height and reduced peak width also contribute to higher sensitivity, enabling the detection and quantification of analytes at lower concentrations. Furthermore, the faster analysis times offered by UPLC can significantly increase sample throughput in a laboratory setting.
While specific UPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methodologies developed for structurally related hydroquinone (B1673460) derivatives and benzoquinones can be adapted. For instance, a quantitative HPLC analysis for 2,6-dimethoxy-1,4-benzoquinone (B191094) has been established using a reversed-phase column. researchgate.netkoreascience.kr Such methods provide a solid foundation for developing a robust UPLC protocol for this compound.
A hypothetical UPLC method for the analysis of this compound, based on established methods for similar compounds, would likely employ a sub-2 µm C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an acidified aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol (B129727) to ensure efficient elution and good peak shape.
Representative UPLC System Parameters:
| Parameter | Condition |
| Chromatographic System | Acquity UPLC H-Class or similar |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection Wavelength | Diode Array Detector (DAD) scan 200-400 nm, |
| extraction at ~290 nm | |
| Run Time | 5 minutes |
Detailed Research Findings from Analogous Compounds:
Research on the related compound, 2,6-dimethoxy-1,4-benzoquinone, has demonstrated the successful application of liquid chromatography for its quantification in plant extracts. researchgate.netkoreascience.kr In these studies, a C18 column was utilized with a mobile phase consisting of methanol and 5% acetic acid in water. researchgate.netkoreascience.kr The method was validated for linearity, precision, accuracy, specificity, and sensitivity, achieving good linearity (R² ≥ 0.9999) and recovery rates between 99.5% and 103.6%. researchgate.netkoreascience.kr These findings underscore the suitability of reversed-phase chromatography for the analysis of methoxy-substituted aromatic compounds.
The adaptation of such a method to a UPLC system would be expected to yield even better performance metrics. The smaller particle size of the UPLC column would lead to a significant increase in theoretical plates, resulting in much sharper peaks and a greater ability to resolve this compound from any potential impurities or co-eluting compounds. The higher pressure capabilities of the UPLC system would allow for a higher optimal linear velocity of the mobile phase, drastically reducing the analysis time without compromising the quality of the separation.
The following table summarizes the validation parameters from a study on a related compound, which can be considered as expected performance benchmarks for a UPLC method for this compound.
Validation Parameters for a Chromatographic Method for a Structurally Related Compound:
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.9999 |
| Recovery | 99.5 - 103.6% |
| Intraday Precision (RSD) | < 2% |
| Interday Precision (RSD) | < 5% |
The enhanced separation efficiency of UPLC, combined with its increased sensitivity and speed, makes it an ideal analytical technique for the comprehensive characterization and quantification of this compound in various sample matrices.
Biological Activities and Molecular Mechanistic Investigations Non Clinical
Antiparasitic Efficacy and Mechanism of Action Studies
2,6-Dimethoxy-1,4-benzoquinone (B191094) (DMBQ) has been noted for its potential biological activities, including antimalarial effects medchemexpress.com. Quinones as a chemical class have attracted considerable interest in the search for new treatments for parasitic diseases mdpi.com. However, detailed mechanistic studies for DMBQ in this area are still emerging.
In Vitro Inhibition of Plasmodium falciparum Proliferation
While DMBQ is reported to possess antimalarial properties, specific studies detailing its fifty-percent inhibitory concentration (IC50) against the proliferation of Plasmodium falciparum, the deadliest malaria parasite, are not extensively documented in publicly available literature. The broader class of 1,4-naphthoquinones, which share the quinone core structure, have shown potent antiplasmodial activity, with some derivatives exhibiting IC50 values in the low nanomolar range against chloroquine-sensitive strains of P. falciparum mdpi.com. The potential of DMBQ warrants further quantitative investigation to establish its potency and spectrum of activity against various parasite strains.
Investigation of Molecular Targets within Parasitic Pathways
The precise molecular targets of DMBQ within parasitic pathways have not been fully elucidated. For the broader quinone class of compounds, the proposed mechanisms of antiparasitic action often involve the disruption of the parasite's redox balance mdpi.com. These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite. Furthermore, quinones are known to interfere with essential bioenergetic pathways, such as the mitochondrial electron transport chain, which is a validated target for other antimalarial drugs mdpi.com. However, specific enzymatic or protein interactions for DMBQ within Plasmodium have yet to be identified.
Synergistic Biological Effects with Established Antiparasitic Compounds
The study of interactions between novel compounds and established drugs is crucial for developing effective combination therapies that can overcome resistance nih.gov. Currently, there is a lack of specific research data on the synergistic or antagonistic effects of 2,6-Dimethoxy-1,4-benzoquinone when combined with established antiparasitic agents like artemisinin (B1665778) or chloroquine. Such studies would be essential to determine the potential role of DMBQ in future combination treatment strategies for diseases like malaria.
Antiproliferative and Cytostatic Effects on Non-Human Cell Lines
The effects of DMBQ have been investigated in non-human cell models, revealing cytotoxic and genotoxic properties.
Studies on Cancer Cell Lines (excluding human cells)
Research has been conducted on the effects of DMBQ on the V79 cell line, which consists of Chinese hamster lung fibroblasts. These studies have demonstrated that DMBQ exhibits cytotoxic and DNA-damaging properties in a dose-dependent manner.
In one study, exposure of V79 cells to DMBQ at concentrations ranging from 10 to 80 µM resulted in a significant reduction in plating efficiency researchgate.net. Furthermore, the alkaline elution technique revealed a dose-dependent increase in DNA fragmentation within the same concentration range. While these DNA lesions were largely repaired within 24 hours, the compound's promutagenic character was confirmed by its ability to induce 6-thioguanine-resistance in the V79 cells researchgate.net.
Cytotoxic Effects of DMBQ on V79 Cells
| Concentration (µM) | Observed Effect | Reference |
|---|---|---|
| 10 - 80 | Dose-related reduction in plating efficiency | researchgate.net |
| 10 - 80 | Dose-dependent induction of DNA fragmentation | researchgate.net |
| Not Specified | Induction of 6-thioguanine-resistance | researchgate.net |
Interference with Cellular Metabolic Pathways (e.g., Anaerobic Glycolysis Inhibition by related quinones)
A key mechanism underlying the antiproliferative effects of DMBQ is its interference with cellular metabolism. DMBQ is reported to inhibit anaerobic glycolysis, a metabolic pathway that cancer cells often rely on for energy production, even in the presence of oxygen (the Warburg effect) nih.gov. By preventing this crucial metabolic process, DMBQ can induce apoptosis (programmed cell death). This targeted action against a metabolic hallmark of cancer cells makes it specifically cytotoxic towards them, as they have a higher proliferation rate compared to normal cells nih.gov.
Mechanisms of Cellular Apoptosis Induction (for related quinones)
Quinones, a class of compounds structurally related to 2,6-Dimethoxy-1-acetylmethylhydroquinone, are recognized for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines through multifaceted mechanisms. Research on related quinones, such as Thymoquinone, reveals that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov
A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage, potent triggers for apoptosis. nih.gov This process can lead to the modulation of key signaling pathways critical for cell survival. For instance, Thymoquinone has been shown to decrease the phosphorylation of Janus kinase 2 (Jak2) and the signal transducer and activator of transcription 3 (STAT3), a pathway often constitutively active in cancer cells. nih.gov The suppression of the Jak2/STAT3 pathway downregulates anti-apoptotic proteins like survivin. nih.gov
Furthermore, quinone-induced apoptosis is frequently mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. nih.gov Studies on Thymoquinone and other quinoline (B57606) derivatives demonstrate the activation of initiator caspase-9 and executioner caspase-3. medchemexpress.comwikipedia.org This activation is often linked to changes in the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 are common findings, leading to the release of cytochrome c from the mitochondria and the initiation of the caspase cascade. medchemexpress.comcropj.com
Some quinones can also induce apoptosis by influencing cell cycle regulation and upregulating tumor suppressor genes. Thymoquinone has been observed to increase the expression of the p53 tumor suppressor gene and its downstream target, p21, which can arrest the cell cycle and trigger apoptosis. cropj.com The induction of apoptosis by hydroquinone (B1673460) in Jurkat cells has been shown to occur via a caspase-dependent process, while in HL-60 cells, it proceeds through caspase-independent mechanisms, highlighting the cell-type-specific nature of these pathways. researchgate.net
Antioxidant and Oxidative Stress Modulation Studies
While specific data for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are not extensively detailed in the available literature, the antioxidant potential of the structurally related compound 2,6-dimethoxy-1,4-benzoquinone (DMBQ) has been evaluated. The antioxidant capacity of hydroquinones and their derivatives is often attributed to the presence of the dihydroxy group in the para position, which allows them to act as hydrogen or electron donors to neutralize free radicals. embopress.org
In a DPPH assay, which measures the ability of a compound to scavenge the stable DPPH free radical, 2,6-dimethoxy-1,4-benzoquinone demonstrated significant free radical scavenging activity. nih.gov Similarly, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, DMBQ also showed potent antioxidant ability. nih.gov The presence of methoxy (B1213986) groups on the quinone or hydroquinone ring is known to influence antioxidant activity. researchgate.net Hydroquinone derivatives, in general, have been reported to exhibit high radical-scavenging effects in the DPPH test, with activities comparable to standard antioxidants like α-tocopherol. nih.gov
Table 1: Radical Scavenging and Antioxidant Activity of the Related Compound 2,6-Dimethoxy-1,4-benzoquinone
| Assay | Compound | Result | Standard | Standard Result | Reference |
|---|---|---|---|---|---|
| DPPH | 2,6-Dimethoxy-1,4-benzoquinone | 71.8 ± 4.4% Scavenging Activity | Ascorbic Acid | 94.3 ± 0.13% Scavenging Activity | nih.gov |
| ABTS | 2,6-Dimethoxy-1,4-benzoquinone | 89.8 ± 0.43% Antioxidant Ability | Ascorbic Acid | 94.7 ± 0.41% Antioxidant Ability | nih.gov |
For hydroquinones, the antioxidant effect is linked to their redox properties. They can be transformed into para-quinones, a process that underlies their capacity to neutralize reactive species. embopress.org Studies on hydroxylated derivatives of 2,6-dimethoxy-1,4-benzoquinone have shown that these compounds are potent radical scavengers. nih.gov The antioxidant potential of these molecules allows them to interact with and modulate the activity of enzymes and transcription factors, which is relevant for preventing conditions associated with oxidative stress. embopress.org The antioxidant activity of phenolic compounds, including hydroquinones, is enhanced by the number and position of hydroxyl groups. scispace.com
The ability of this compound and related compounds to protect cells from oxidative damage is a key area of non-clinical investigation. Studies on derivatives of 2,6-dimethoxyhydroquinone have explored their cytotoxic effects, which are paradoxically linked to their pro-oxidant capabilities in certain contexts. The cytotoxic action against tumor cell lines was found to be mediated by the generation of hydrogen peroxide (H₂O₂) and subsequent hydroxyl radicals. nih.gov This suggests that while these compounds have antioxidant potential, they can also induce oxidative stress to selectively damage cancer cells.
A crucial mechanism for cellular defense against oxidative damage involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This pathway is essential for protection against toxicity induced by hydroquinone and benzoquinone. nih.gov When exposed to these compounds, cells can upregulate the expression of Nrf2-dependent protective proteins. nih.gov For example, the related quinone, Thymoquinone, has been shown to protect human retinal pigment epithelial cells from H₂O₂-induced oxidative stress by activating the Nrf2/heme oxygenase 1 (HO-1) signaling pathway. doaj.org This activation leads to a reduction in ROS levels and an increase in the levels of endogenous antioxidants like glutathione. doaj.org In studies using rat hepatocytes, the cells displayed resistance to the cytotoxic and DNA-damaging activities of 2,6-dimethoxy-1,4-benzoquinone, indicating that it is metabolized into less reactive species in these non-human cells. nih.gov
Modulation of Immune Responses (for related compounds)
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against tumor cells and virally infected cells. Certain quinone compounds have been found to modulate the activity of these immune cells. Thymoquinone, a benzoquinone structurally related to the compound of interest, has been shown to significantly enhance the tumor-killing ability of NK cells. nih.govresearchgate.net
Studies investigating the co-culture of NK cells with breast cancer cells (MCF-7) found that the presence of Thymoquinone significantly increased NK cell-mediated cytotoxicity. nih.govresearchgate.net This enhanced killing effect is associated with an increased release of key cytotoxic effector molecules from NK cells, including perforin (B1180081) and granzyme B. nih.govresearchgate.net Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis. google.com Furthermore, Thymoquinone treatment has been observed to stimulate the production of Interferon-gamma (IFN-γ) by NK cells, a cytokine that plays a vital role in orchestrating the anti-tumor immune response. nih.govresearchgate.net The enhancement of NK cell function by related quinones suggests a potential immunomodulatory role for this class of compounds. scilit.com
Table 2: Effect of Thymoquinone on NK Cell Cytotoxicity and Effector Molecule Release
| Treatment Group | NK Cell Cytotoxicity (%) vs. Control | Perforin Production (vs. Control) | Granzyme B Production (vs. Control) | Reference |
|---|---|---|---|---|
| Control (NK + Tumor Cells) | 77.69% | Baseline | Baseline | |
| Thymoquinone (25 µM) | Significantly Increased | Increased | Significantly Increased (p < 0.0001) | nih.govnih.gov |
| Thymoquinone (50 µM) | 283.24% (p < 0.04) | Significantly Increased (p < 0.0041) | Significantly Increased (p = 0.0001) | nih.govnih.gov |
Impact on T-cell Activity (for related quinones)
While direct studies on this compound's effect on T-cell activity are not available, research on related quinone and hydroquinone compounds provides valuable insights into its potential immunomodulatory effects. Hydroquinone, the parent compound of this derivative, has been shown to be a potent inhibitor of T-cell activation and proliferation. researchgate.net It interferes with the T-cell cycle, specifically hindering entry and progression through the G1 phase. researchgate.net This inhibition is selective, as it affects key markers of cell cycle progression like c-Myc induction and RNA synthesis, but does not impact the production of Interleukin-2 (IL-2) or the expression of certain cell surface markers like CD69 and CD25. researchgate.net
Furthermore, other quinone derivatives, such as thymoquinone, have demonstrated immunoregulatory effects. nih.gov Thymoquinone has been found to enhance T-cell mediated anti-tumor responses in vitro. nih.gov At certain concentrations, it can increase the activation and proliferation of T-cells and upregulate the NFAT signaling pathway, leading to increased IL-2 production. nih.gov This suggests that the quinone scaffold can have a significant and varied impact on T-cell function. The specific effects of this compound on T-cells would likely be influenced by its unique substitution pattern, which could alter its interaction with cellular targets.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For this compound, an SAR analysis can be inferred from studies on analogous phenolic and hydroquinone derivatives.
Correlations Between Chemical Structure and Observed Biological Activity
The biological activity of phenolic compounds, including hydroquinones, is often linked to their antioxidant and pro-oxidant properties, which are in turn governed by the nature and position of substituents on the aromatic ring. researchgate.netresearchgate.net The hydroquinone moiety itself is a key pharmacophore, capable of undergoing redox cycling to generate reactive oxygen species (ROS) or acting as a radical scavenger. researchgate.net
Impact of Substituent Modifications on Bioactivity Profiles
Modifying the substituents on the this compound structure would predictably alter its bioactivity profile.
Table 1: Predicted Impact of Substituent Modifications on Bioactivity
| Modification | Position | Potential Impact on Bioactivity |
| Alteration of Methoxy Groups | 2 and 6 | Changing the number or position of methoxy groups would likely alter the compound's redox potential and its interaction with target enzymes. Shifting to electron-withdrawing groups could decrease antioxidant activity. |
| Modification of the Acetylmethyl Group | 1 | Increasing the chain length or introducing different functional groups (e.g., esters, amides) would modify the compound's lipophilicity and steric bulk, which could affect cell membrane permeability and interaction with binding sites. mdpi.com |
| Introduction of Additional Substituents | 3 and 5 | Adding substituents to the remaining free positions on the aromatic ring would significantly impact the electronic and steric properties of the molecule, leading to potentially novel biological activities. For example, introducing bulky groups could hinder receptor binding. nih.gov |
Research on other hydroquinone derivatives has shown that even small structural modifications can lead to significant changes in biological activity. nih.gov For example, in a series of 1,4-naphthoquinone (B94277) derivatives, which share the quinone core, modifications at different positions resulted in varying degrees of cytotoxicity against cancer cell lines. The nature of the substituent (e.g., alkyl, acyl, heteroaromatic) was found to be a critical determinant of activity. Therefore, a systematic modification of the substituents on this compound would be a viable strategy to explore and optimize its potential therapeutic activities.
Metabolic Pathways and Biotransformation Studies Non Human in Vitro and in Vivo
In Vitro Metabolism (Non-Human Systems)
In vitro metabolism studies provide a foundational understanding of a compound's metabolic stability and the enzymes involved in its biotransformation. These assays are crucial for early-stage drug development and toxicological assessment. unl.edu
The use of liver microsomes from preclinical species such as rats and mice is a standard method to investigate the enzymatic breakdown of new chemical entities. unl.edusci-hub.se Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. psu.edu
In a typical experiment, 2,6-Dimethoxy-1-acetylmethylhydroquinone would be incubated with rat or mouse liver microsomes in the presence of necessary cofactors like NADPH. sci-hub.se The disappearance of the parent compound over time would be monitored to determine its metabolic stability. However, there are no published studies detailing the results of such experiments specifically for this compound.
Following incubation with liver microsomes, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are employed to separate, identify, and characterize the metabolites formed. psu.edu This process allows researchers to determine the chemical structure of the breakdown products.
For a compound with the structure of this compound, potential metabolic reactions could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic ring, or oxidation of the acetylmethyl side chain. Subsequent conjugation reactions might also occur. Despite these theoretical possibilities, no specific metabolites of this compound have been identified or characterized in the scientific literature.
Enzyme kinetics studies are performed to understand the rate at which a compound is metabolized and the specific enzymes responsible. doi.org By determining parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), researchers can predict how the compound might be processed in a whole organism.
Key metabolic pathways for phenolic compounds often involve Phase I reactions like hydroxylation, followed by Phase II conjugation reactions such as glucuronidation to increase water solubility and facilitate excretion. researchgate.netnih.gov Hydroxylation is primarily mediated by CYP450 enzymes, while glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). psu.edunih.gov There is currently no available data on the enzyme kinetics or the specific metabolic pathways, such as hydroxylation or glucuronidation, for this compound.
In Vivo Metabolism (Animal Models)
In vivo studies in animal models like mice and rats are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a complex biological system.
Pharmacokinetic studies involve administering the compound to animals and then measuring its concentration in biological fluids over time. This data helps to determine key parameters such as bioavailability, half-life, and clearance rate. Biotransformation profiling in vivo would identify the metabolites produced in the whole animal.
Although studies have been conducted on the in vivo effects of structurally related compounds like 2,6-dimethoxy-1,4-benzoquinone (B191094) in mice, there is a lack of published research on the pharmacokinetic and biotransformation profile of this compound in any animal model. nih.gov
To fully understand the disposition of a compound, researchers analyze various biological samples, including blood, plasma, urine, feces, and different tissues, to detect and quantify the parent compound and its metabolites. This analysis provides insights into the routes of excretion and potential for tissue accumulation.
There are no available scientific reports detailing the analysis of biofluid or tissue samples from any animal species for the detection and quantification of this compound or its metabolites.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated.
Comparative Metabolic Patterns Across Different Animal Species
Detailed comparative metabolic studies across different animal species for this compound are not extensively documented in publicly available literature. However, research on the closely related compound, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), provides some insight into its metabolic fate in vivo.
In animal experiments, C57BL/6 mice were administered a diet containing DMBQ for a period of seven weeks. nih.govresearchgate.net Analysis of muscle tissue from these mice revealed that DMBQ administration led to an increase in skeletal muscle mass and fiber size. nih.govresearchgate.net This suggests that the compound is absorbed and distributed to muscle tissue where it exerts its biological effects. The study focused on the pharmacological effects related to the AKT/mTOR signaling pathway and mitochondrial function rather than detailing the specific metabolic breakdown products of DMBQ. nih.gov
While this study provides valuable in vivo data in a single rodent species, comprehensive information detailing the comparative metabolic pathways, including rates of absorption, distribution, metabolite profiling, and excretion of DMBQ or this compound in other animal species, is not available. Therefore, a comparative analysis of how different species might handle this compound cannot be constructed at this time.
Investigation of Endogenous Metabolic Interactions (for related compounds)
The metabolic pathways of hydroquinone (B1673460) derivatives can be significantly influenced by the presence of other endogenous or exogenous phenolic compounds. Studies on hydroquinone, the parent compound of this class, reveal important metabolic interactions, particularly with phenol (B47542). These interactions are often mediated by peroxidases, such as macrophage peroxidase and prostaglandin (B15479496) H synthase (PHS), which are present in significant amounts in tissues like the bone marrow. nih.goviaea.org
The co-administration of phenol and hydroquinone in mice has been shown to enhance the peroxidase-dependent metabolic activation of hydroquinone in the bone marrow. nih.gov This interaction is significant because the oxidation of hydroquinone by peroxidases leads to the formation of reactive metabolites, such as 1,4-benzoquinone, which can covalently bind to cellular macromolecules like proteins and DNA. nih.govnih.gov
Key findings from these interaction studies include:
Stimulated Covalent Binding: Phenol, when administered with radiolabeled [14C]hydroquinone to mice, significantly increased the covalent binding of hydroquinone's oxidation products to macromolecules in the blood and bone marrow. nih.gov
Reciprocal Effect: Conversely, hydroquinone was found to stimulate the covalent binding of phenol's oxidation products to macromolecules in the bone marrow. nih.gov
Enzymatic Basis: In vitro studies using macrophage lysates demonstrated that the conversion of phenol and hydroquinone to reactive, protein-binding metabolites is dependent on enzymes like PHS peroxidase. nih.goviaea.org The presence of phenol stimulated the binding of hydroquinone metabolites, while hydroquinone at low concentrations could inhibit the binding of phenol metabolites. nih.gov
These findings suggest a synergistic bioactivation process where the presence of one phenolic compound can enhance the metabolic activation and potential toxicity of another within specific tissues. nih.gov This interaction is crucial for understanding the biological activity of hydroquinone derivatives in a complex endogenous environment where multiple phenolic compounds may be present.
Enzymatic Modification and Biocatalysis (for related compounds)
Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic compounds, including hydroquinone derivatives, using molecular oxygen as the final electron acceptor. researchgate.net This process is of significant interest for biocatalysis and understanding the biotransformation of these compounds.
Studies on lignin-derived hydroquinones, such as 2-methoxy-1,4-benzohydroquinone (MBQH₂) and 2,6-dimethoxy-1,4-benzohydroquinone (DBQH₂), have elucidated the mechanism of their oxidation by laccase from the fungus Pleurotus eryngii. nih.gov The enzyme oxidizes the hydroquinone to a semiquinone radical. nih.gov This intermediate can then be converted to the corresponding quinone via three mechanisms: autoxidation (reaction with oxygen), further laccase-mediated oxidation, or dismutation. nih.gov
The efficiency of laccase-mediated oxidation differs between substrates. Laccase oxidizes DBQH₂ more efficiently than MBQH₂, with both a higher affinity (lower Km) and a greater maximal velocity (Vmax) for the dimethoxy-substituted compound. nih.gov
| Substrate | Enzyme Affinity (Km) | Maximal Velocity (Vmax) | Oxidation Efficiency |
|---|---|---|---|
| 2-methoxy-1,4-benzohydroquinone (MBQH₂) | Higher | Lower | Less Efficient |
| 2,6-dimethoxy-1,4-benzohydroquinone (DBQH₂) | Lower | Higher | More Efficient |
The laccase-catalyzed oxidation of other related phenolic compounds, such as 2,6-dimethoxyphenol (B48157) (2,6-DMP), has also been studied. This process can lead to the formation of dimers through oxidative coupling. researchgate.net The specific products formed can be controlled by the reaction conditions and the source of the laccase enzyme. researchgate.net Electrochemical studies have been employed to investigate the electron transfer mechanisms in these laccase-catalyzed reactions, providing insights into the redox potentials of both the enzyme and the substrate, which influence the reaction rate. researchgate.netnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. These computational methods can provide insights into molecular geometry, orbital energies, and the distribution of electrons, which collectively determine the molecule's stability and reactivity.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a compound's behavior in chemical reactions. The energy gap between these frontier orbitals is a key indicator of chemical stability and reactivity. For related substituted hydroquinone (B1673460) and quinone systems, density functional theory (DFT) is a commonly employed method to calculate these properties. acs.orgrsc.org However, specific HOMO-LUMO energy values and orbital visualizations for 2,6-Dimethoxy-1-acetylmethylhydroquinone have not been reported in the searched literature.
Reaction Mechanism Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. This is particularly useful in understanding metabolic pathways or synthetic routes. Studies on other quinone and hydroquinone derivatives have utilized these methods to explore their redox properties and reaction mechanisms. acs.orgnih.gov However, no such computational studies detailing the reaction mechanisms involving this compound were found.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This approach offers a dynamic picture of molecular behavior, which is essential for understanding conformational changes and interactions in a simulated environment, such as in solution or with a biological receptor.
Conformational Analysis and Dynamic Behavior in Different Environments
The biological and chemical activity of a molecule can be highly dependent on its three-dimensional shape or conformation. Conformational analysis through MD simulations can reveal the most stable arrangements of a molecule and how its shape might change in different environments (e.g., in water or non-polar solvents). This information is critical for understanding how the molecule might be recognized by a biological target. No studies detailing the conformational preferences or dynamic behavior of this compound were identified.
Simulations of Ligand-Receptor Interactions (e.g., for antiparasitic targets)
Molecular docking and MD simulations are key techniques in drug discovery for predicting how a small molecule (ligand) might bind to a protein receptor. This is particularly relevant for assessing potential therapeutic activities, such as antiparasitic effects. While there is interest in substituted hydroquinones for various therapeutic applications, specific simulations of this compound interacting with any antiparasitic targets have not been documented in the retrieved scientific literature. google.com
In Silico ADMET Predictions (excluding human data)
Comprehensive searches of scientific literature and computational databases have revealed a notable absence of specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction studies focused on this compound in animal models. While computational toxicology and pharmacokinetics are rapidly advancing fields, dedicated research on this particular compound appears to be limited or not publicly available at this time.
Computational Modeling of Absorption, Distribution, Metabolism, and Excretion in Animal Models
Currently, there are no specific published studies detailing the computational modeling of the absorption, distribution, metabolism, and excretion of this compound in any animal models. Such studies would typically involve the use of physiologically based pharmacokinetic (PBPK) models or other computational tools to simulate the compound's behavior in virtual animal systems. The development of these models relies on input parameters such as physicochemical properties, in vitro metabolism data, and tissue partition coefficients, which are not available in the public domain for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. A thorough review of existing literature indicates that no specific QSAR models have been developed for this compound.
Development of Predictive Models for Biological Activities Based on Structural Descriptors
There is no available research on the development of predictive models for the biological activities of this compound based on its structural descriptors. The creation of such models would necessitate a dataset of structurally related compounds with known biological activities, from which mathematical relationships between molecular descriptors and activity could be derived. The lack of such focused research for this compound means that its potential biological effects have not been systematically predicted through QSAR methodologies.
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel and Sustainable Synthetic Methodologies
Building on these existing methods, future synthetic strategies could include:
Biocatalysis: Utilizing enzymes or whole-cell systems to carry out specific steps in the synthesis, which can lead to higher selectivity, milder reaction conditions, and reduced waste.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability.
Green Solvents: Replacing traditional organic solvents with more sustainable alternatives like ionic liquids or supercritical fluids to minimize environmental impact.
The development of such methodologies will be crucial for making this compound and its analogs more accessible for extensive research and potential future applications.
In-depth Mechanistic Elucidation of Biological Activities in Cellular and Animal Models
The related compound, 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ), has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-adipogenic effects medchemexpress.comresearchgate.net. It has been shown to increase skeletal muscle mass and performance by regulating the AKT/mTOR signaling pathway and enhancing mitochondrial function researchgate.netnih.gov. In C2C12 cells, DMBQ increased the fusion index, myotube size, and the expression of myosin heavy chain (MHC) researchgate.netnih.gov. It also increased the phosphorylation of protein kinase B (AKT) and p70 ribosomal protein S6 kinase (S6K) researchgate.netnih.gov. Furthermore, DMBQ treatment has been observed to increase the levels of peroxisome proliferator-activated receptor gamma coactivator 1 alpha (PGC1α), a key regulator of mitochondrial biogenesis researchgate.netnih.gov.
Future in-depth mechanistic studies on 2,6-Dimethoxy-1-acetylmethylhydroquinone in cellular and animal models should aim to:
Dissect Signaling Pathways: Further investigate the modulation of the AKT/mTOR pathway and other relevant signaling cascades to understand the precise molecular interactions.
Mitochondrial Dynamics: Explore the detailed effects on mitochondrial biogenesis, dynamics (fusion and fission), and respiratory capacity in various cell types.
Gene Expression Profiling: Utilize transcriptomics to identify the full spectrum of genes and non-coding RNAs regulated by the compound to uncover novel mechanisms of action.
These studies will provide a more granular understanding of how this class of compounds exerts its biological effects, paving the way for more targeted applications.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
The core structure of 2,6-dimethoxyhydroquinone presents a versatile scaffold for the design and synthesis of advanced derivatives with potentially enhanced or novel bioactivities. The introduction of an acetylmethyl group is one such modification, and further derivatization could lead to compounds with improved properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. For instance, the antimicrobial activities of 2,6-dimethoxy-1,4-benzoquinone and its structural analogues have been evaluated, showing that modifications to the quinone ring can significantly impact their efficacy against various food-borne bacteria researchgate.net.
Future design and synthesis efforts could focus on:
Modifications of the Hydroquinone (B1673460) Ring: Introducing different functional groups to alter the electronic properties and steric hindrance, which could influence antioxidant potential and target binding.
Alterations to the Side Chain: Modifying the acetylmethyl group to enhance solubility, cell permeability, or interaction with specific biological targets.
Hybrid Molecules: Combining the 2,6-dimethoxyhydroquinone scaffold with other bioactive moieties to create hybrid compounds with dual or synergistic activities.
A systematic approach to derivatization and subsequent biological screening will be essential to identify lead compounds with superior performance for specific non-clinical applications.
Integration of Multi-Omics Technologies for Comprehensive Biological Understanding (e.g., Proteomics, Metabolomics in animal models)
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics technologies is indispensable. While current studies have focused on specific protein targets and pathways, a broader systems-level approach will uncover the full extent of its cellular impact.
Future research should incorporate:
Proteomics: To identify all proteins that are differentially expressed or post-translationally modified in response to the compound in animal models. This can reveal novel protein targets and affected biological processes.
Metabolomics: To analyze the global changes in the metabolome of cells or organisms treated with the compound. This will provide insights into the metabolic pathways that are modulated and help to understand the functional consequences of the compound's activity.
Integrative Analysis: Combining proteomics, metabolomics, and transcriptomics data will allow for the construction of comprehensive network models of the compound's mechanism of action, providing a deeper and more integrated biological understanding.
Exploration of New Applications Beyond Current Findings (excluding human clinical or cosmetic product development)
The known antioxidant and antimicrobial properties of related compounds suggest that this compound could have a range of applications beyond those currently investigated. For example, 2,6-dimethoxy-1,4-benzoquinone has shown antimicrobial activity against several food-borne bacteria, including Staphylococcus intermedius, Staphylococcus epidermidis, Shigella sonnei, and Listeria monocytogenes researchgate.net. The antioxidant activity of 2,6-dimethoxy benzoquinone has also been demonstrated through DPPH and ABTS assays nih.gov.
Future exploration of new applications could include:
Agriculture: Investigating its potential as a natural pesticide or plant growth regulator, leveraging its antimicrobial and signaling molecule-like properties.
Food Science: Exploring its use as a natural food preservative to prevent spoilage caused by microbial growth and oxidation researchgate.net.
Biomaterials: Assessing its utility as an antioxidant or antimicrobial additive in the development of novel biomaterials for non-clinical applications.
By thinking beyond the current research landscape, new and valuable applications for this class of compounds can be uncovered, contributing to various scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dimethoxy-1-acetylmethylhydroquinone, and how can purity be optimized?
- Methodology : Start with a hydroquinone backbone and introduce methoxy groups at positions 2 and 6 via selective alkylation using methyl iodide or dimethyl sulfate under alkaline conditions. Acetylation of the methylhydroquinone intermediate can be achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to remove byproducts. Purity validation requires HPLC (>95% purity) and NMR (¹H/¹³C) to confirm substituent positions and absence of unreacted precursors .
Q. How should researchers assess the stability of this compound under experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4°C–40°C), and light conditions (UV/visible). Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for hydroquinones) and TLC. For oxidative stability, use H₂O₂ or O₂ exposure and track quinone formation via redox-sensitive assays. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize degradation .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Use dynamic light scattering (DLS) to confirm no precipitation in buffer systems (e.g., PBS, pH 7.4). Reference solubility parameters (Hansen solubility model) for solvent selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodology : Cross-validate assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). Consult authoritative databases (NIST Chemistry WebBook, PubChem) for analogous compounds to identify substituent effects on chemical shifts .
Q. What computational strategies are effective for modeling the redox behavior of this compound?
- Methodology : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to calculate redox potentials and electron density maps. Validate against cyclic voltammetry (CV) data in acetonitrile or buffered aqueous solutions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in oxidation/reduction reactions .
Q. How can researchers design experiments to probe the compound’s mechanism in enzymatic inhibition (e.g., tyrosinase or oxidoreductases)?
- Methodology : Perform kinetic assays (Michaelis-Menten plots) with varying substrate and inhibitor concentrations. Use Lineweaver-Burk analysis to determine inhibition type (competitive/uncompetitive). Confirm binding via fluorescence quenching or surface plasmon resonance (SPR). For in silico studies, dock the compound into enzyme active sites (AutoDock Vina) and validate with molecular dynamics simulations .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?
- Methodology : Standardize reaction parameters (temperature, stoichiometry, catalyst loading) using automated synthesis platforms. Implement in-process monitoring (FTIR, Raman spectroscopy) to track reaction progression. Characterize each batch with LC-MS and elemental analysis (CHNS). Establish a reference material database for cross-comparison .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology : Replicate assays under standardized conditions (e.g., DPPH/ABTS for antioxidants, ROS detection in cell lines). Control for experimental variables (cell type, serum concentration, oxygen levels). Use orthogonal assays (e.g., glutathione depletion measurements) to confirm mechanisms. Publish raw data in open repositories for meta-analysis .
Q. What analytical techniques are critical for confirming the absence of toxic intermediates in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
